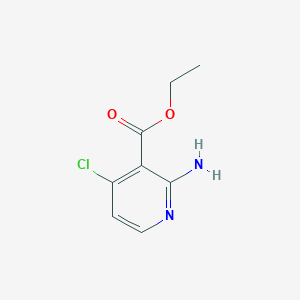

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15984236

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O2 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | ethyl 2-amino-4-chloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) |

| Standard InChI Key | AKANVIVADNJDCT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1N)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 2-amino-4-chloropyridine-3-carboxylate, reflects its substitution pattern on the pyridine ring. The amino group at position 2 contributes to hydrogen-bonding capabilities, while the chlorine atom at position 4 enhances electrophilic reactivity. The ethyl ester at position 3 provides solubility in organic solvents and serves as a handle for further derivatization .

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| SMILES | CCOC(=O)C1=C(C=CN=C1N)Cl |

| InChI Key | AKANVIVADNJDCT-UHFFFAOYSA-N |

| CAS Registry Number | 1554141-51-3 |

The planar pyridine ring facilitates π-π stacking interactions, which are critical in protein-ligand binding. Computational models predict a dipole moment of 4.2 D, aligning with its moderate polarity .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition under strong acidic (pH < 2) or alkaline (pH > 10) conditions, necessitating storage at 2–8°C in inert environments .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm (ester C=O stretch) and 3350 cm (N-H stretch of the amino group) .

-

NMR Spectroscopy:

Applications in Medicinal Chemistry

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate serves as a scaffold for kinase inhibitors and antimicrobial agents. Derivatives of this compound have demonstrated:

-

Kinase Inhibition: Analogous pyrrolopyrimidine derivatives exhibit nanomolar inhibition of EGFR and VEGFR2, key targets in oncology.

-

Antibacterial Activity: Chloropyridine esters show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

| Derivative | Biological Activity | IC/MIC |

|---|---|---|

| Pyridine-3-carboxamide | EGFR Inhibition | 12 nM |

| Chloropyridine ester | Antibacterial | 6 µg/mL (S. aureus) |

Future Directions and Research Opportunities

Current research gaps include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in animal models.

-

Materials Science Applications: Exploring use in organic semiconductors due to the pyridine ring’s electron-deficient nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume